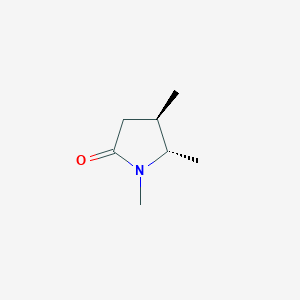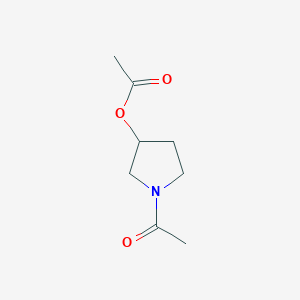![molecular formula C40H34O2P2 B12890181 (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dibenzo-dioxocine core and diphenylphosphine groups. These structural elements contribute to its reactivity and utility in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) typically involves the following steps:
Formation of the Dibenzo-dioxocine Core: The dibenzo-dioxocine core can be synthesized through the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid.
Introduction of Diphenylphosphine Groups: The diphenylphosphine groups are introduced through a series of substitution reactions, where the dibenzo-dioxocine core reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dibenzo-dioxocine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
It can be used in the design of drugs and therapeutic agents that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphine groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the dibenzo-dioxocine core can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydrodibenzo[e,g][1,4]dioxocine: Shares the dibenzo-dioxocine core but lacks the diphenylphosphine groups.
13,14-Dimethyl-6,7-dihydrodibenzo[b,j][4,7]phenanthroline: Similar structural features but different functional groups.
Uniqueness
The uniqueness of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) lies in its combination of the dibenzo-dioxocine core and diphenylphosphine groups. This combination imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C40H34O2P2 |
|---|---|
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
(16-diphenylphosphanyl-4,15-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-23-25-35-37(39(29)43(31-15-7-3-8-16-31)32-17-9-4-10-18-32)38-36(42-28-27-41-35)26-24-30(2)40(38)44(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-28H2,1-2H3 |
InChI-Schlüssel |
SKFBMPKUMLAXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)OCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




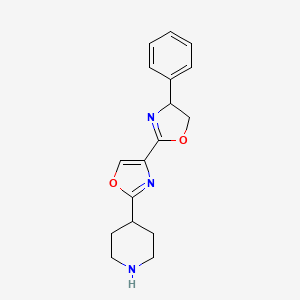
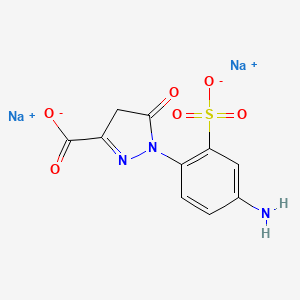


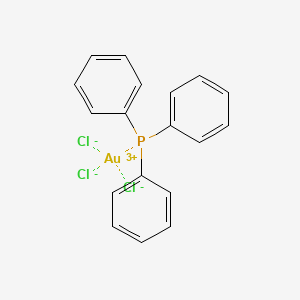
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
